molecular formula C10H8BrNS B13210736 2-(3-Bromophenyl)-4-methyl-1,3-thiazole CAS No. 1225891-42-8

2-(3-Bromophenyl)-4-methyl-1,3-thiazole

Cat. No.: B13210736
CAS No.: 1225891-42-8
M. Wt: 254.15 g/mol
InChI Key: XIJUGCWQOMFCQO-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-4-methyl-1,3-thiazole: is a heterocyclic compound with the following chemical formula:

C9H9BrO2\text{C}_9\text{H}_9\text{BrO}_2C9​H9​BrO2​

. It belongs to the thiazole family and contains both a bromophenyl group and a methyl group. Thiazoles are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-(3-bromophenyl)-4-methyl-1,3-thiazole. One common approach involves the Suzuki–Miyaura cross-coupling reaction . In this method:

  • A bromophenylboronic acid or boronate ester reacts with 4-methyl-1,3-thiazole-2-carbaldehyde in the presence of a palladium catalyst.
  • The reaction proceeds under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for synthesizing this compound.

Chemical Reactions Analysis

Reactivity: 2-(3-Bromophenyl)-4-methyl-1,3-thiazole can undergo various chemical reactions:

    Arylation: The bromophenyl group allows for further functionalization via arylation reactions.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on reaction conditions, oxidation or reduction of the thiazole moiety may occur.

Common Reagents and Conditions:

    Bromophenylboronic acid: Used in the Suzuki–Miyaura coupling.

    Palladium catalyst: Facilitates the cross-coupling reaction.

    Base: Often added to neutralize acidic byproducts.

Major Products: The major product of the Suzuki–Miyaura coupling is this compound itself.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules.

    Fluorescent Probes: Modified thiazoles serve as fluorescent probes in biological studies.

Biology and Medicine:

    Antibacterial Agents: Thiazoles exhibit antibacterial activity.

    Anticancer Research: Thiazoles are investigated for potential anticancer properties.

Industry:

    Agrochemicals: Thiazoles find applications in crop protection.

    Materials Science: Used in the development of functional materials.

Mechanism of Action

The exact mechanism by which 2-(3-bromophenyl)-4-methyl-1,3-thiazole exerts its effects depends on its specific application. For example, in antibacterial agents, it may disrupt bacterial cell membranes or inhibit essential enzymes.

Properties

CAS No.

1225891-42-8

Molecular Formula

C10H8BrNS

Molecular Weight

254.15 g/mol

IUPAC Name

2-(3-bromophenyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C10H8BrNS/c1-7-6-13-10(12-7)8-3-2-4-9(11)5-8/h2-6H,1H3

InChI Key

XIJUGCWQOMFCQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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